Lipophilicity (XLogP3) as a Surrogate for Membrane Permeability and Nonspecific Binding
CAS 383147-06-6 has a computed XLogP3 of 3.3, compared with 3.44 for the des‑methyl analog 5‑(2‑methyl‑1,3‑dioxolan‑2‑yl)‑3‑phenyl‑2,1‑benzisoxazole [1]. The 0.14 log unit reduction arises from the addition of a methyl group at the meta position of the 3‑phenyl ring, which slightly increases polarity. In drug discovery, a ΔLogP of ≥0.3 is often considered meaningful for solubility and permeability; although the observed difference is below this threshold, it may still influence nonspecific protein binding in biochemical assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole (XLogP3 = 3.44) |
| Quantified Difference | ΔXLogP3 = –0.14 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP/logD data available |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, aqueous solubility, and plasma protein binding; even small differences can affect assay performance in cell-based screening cascades.
- [1] PubChem. 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole. Compound Summary, CID 4517814. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248 (2010). View Source
